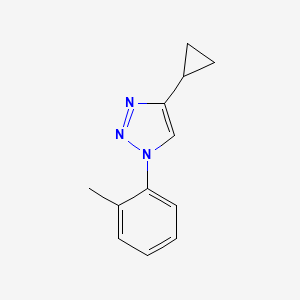

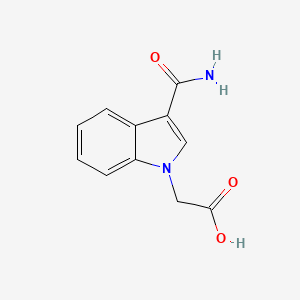

![molecular formula C15H17N3O5S2 B2774727 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide CAS No. 2097916-14-6](/img/structure/B2774727.png)

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

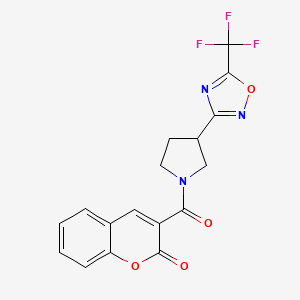

The synthesis of this compound could involve several steps, including the formation of the imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The synthesis of thiophene derivatives, which are essential heterocyclic compounds, could also be involved .Molecular Structure Analysis

The molecule contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis

The chemical reactions involving this compound could include protodeboronation of alkyl boronic esters . This process could be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Research has shown methods for synthesizing compounds with furan and thiophene moieties, demonstrating the versatility and reactivity of these heterocyclic compounds. For instance, Aleksandrov and El’chaninov (2017) described the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its further transformation to produce compounds with potential for electrophilic substitution reactions, highlighting the synthetic utility of furan derivatives in organic chemistry Aleksandrov & El’chaninov, 2017.

Chemo-selective Protection and Catalysis

Carpenter and Chadwick (1985) explored the chemoselective protection of heteroaromatic aldehydes, demonstrating methods for transforming furan and thiophene derivatives, which are key for synthesizing complex organic molecules with potential applications in medicinal chemistry and materials science Carpenter & Chadwick, 1985.

Bio-imaging Applications

A recent study by Ravichandiran et al. (2020) developed a phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group for the discriminative detection of Cd2+ and CN− ions. This sensor demonstrated potential applications in bio-imaging within live cells and zebrafish, showcasing the role of furan derivatives in developing sensitive and selective imaging probes Ravichandiran et al., 2020.

Antimicrobial Activity

Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives and evaluated their anti-bacterial activities against drug-resistant bacteria. This research highlights the potential of furan derivatives as a framework for developing new antimicrobial agents, contributing to the fight against antibiotic resistance Siddiqa et al., 2022.

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O5S2/c1-25(21,22)18-7-6-17(15(18)20)14(19)16-10-11(12-4-2-8-23-12)13-5-3-9-24-13/h2-5,8-9,11H,6-7,10H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMHIPCKHTAZMKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CC=CO2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2774645.png)

![2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2774660.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide](/img/structure/B2774662.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774663.png)

![7-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B2774667.png)